molecular formula C9H6FNS B1395279 2-Fluoro-5-(thiophen-2-yl)pyridine CAS No. 1132832-80-4

2-Fluoro-5-(thiophen-2-yl)pyridine

Cat. No.: B1395279
CAS No.: 1132832-80-4
M. Wt: 179.22 g/mol
InChI Key: ANWJEFDJHKCJNW-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .


Physical and Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Fluoro-5-(thiophen-2-yl)pyridine derivatives are utilized in the development of organic light-emitting diode (OLED) devices. Specifically, these compounds serve as phosphorescent dopants in OLEDs, significantly enhancing the device's efficiency and emission properties. A study on homoleptic cyclometalated iridium complexes with 2-(thiophen-2-yl)pyridine derivatives as ligands demonstrates their application in producing high-efficiency, pure-red emission OLEDs, showcasing their potential in display and lighting technologies (Tsuboyama et al., 2003).

Crystal Structure Analysis

Research also focuses on the crystal structure analysis of compounds incorporating this compound. For instance, the crystal structure of specific compounds like (Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene) indolin-2-one has been studied, revealing intricate details about molecular geometry, such as dihedral angles and intramolecular as well as intermolecular interactions. This type of research aids in understanding the molecular behavior and potential applications of these compounds (Ding et al., 2013).

Fluorophore Development

The compound's derivatives are utilized in the development of fluorophores. This application is evident in research aiming to create new classes of emissive fluorophores for various purposes, including biochemical and medical imaging. The synthesis of these compounds involves intricate chemical reactions that contribute to their luminescence properties, showcasing the versatility of this compound in the field of fluorescence-based applications (Xiong et al., 2019).

Electrochromic Properties

Studies also explore the enhancement of electrochromic properties of conducting polymers via copolymerization with compounds like this compound. These investigations delve into the synthesis and characterization of copolymers and their potential applications in electrochromic devices, which are pivotal in smart window technologies and energy-saving applications (Türkarslan et al., 2007).

Rhenium Complexes

Research on fac-tricarbonylchlorobis(ligand)rhenium(I) complexes prepared from pyridine/thiophene hybrid ligands, including this compound, highlights its role in forming metal complexes with specific structural and luminescence properties. These complexes are studied for their potential in various scientific applications, reflecting the compound's utility in coordination chemistry and material science (Farrell et al., 2004).

Safety and Hazards

The safety data sheet for “2-Fluoro-5-(thiophen-2-yl)pyridine” indicates that it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents . The compound is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(thiophen-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which can lead to either inhibition or activation of the enzyme’s function depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, this compound can modulate the NF-κB pathway, leading to changes in gene expression related to inflammation and immune responses. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with metabolic enzymes can also affect the overall metabolic balance, leading to changes in energy production and utilization .

Properties

IUPAC Name

2-fluoro-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJEFDJHKCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697094
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132832-80-4
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a separate reaction vessel, under a nitrogen atmosphere were added NiCl2(dppp) (0.02 equiv, 0.60 g) and THF (50 ml). 2-Bromothiophene (8.1 g, 4.81 ml, 50 mmol, 1 equiv.) was added and the resulting solution stirred for 2 min. To the resulting mixture was then added the mixture prepared in STEP A above, over about 30 min at 0° C., then allowed to warm to room temperature, with stirring. To the resulting mixture was then added diethylether, then cooled to 0° C. and treated with 1N HCl. The resulting mixture was extracted with diethylether (3×), the layers separated, the organic layer dried over MgSO4, then filtered and the filtrate evaporated to yield 2-fluoro-5-(thiophen-2-yl)pyridine as a liquid residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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